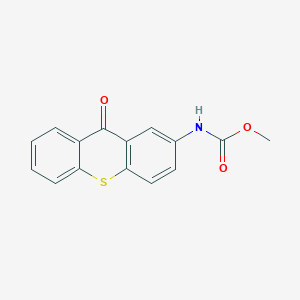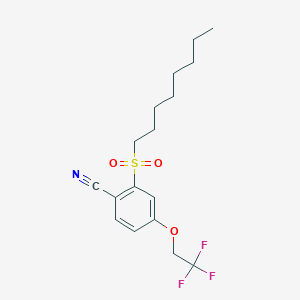
2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile is a complex organic compound that features a benzonitrile core substituted with an octylsulfonyl group and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction where the benzonitrile core is functionalized with the octylsulfonyl and trifluoroethoxy groups under controlled conditions. The reaction conditions often include the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitrile derivatives.
Scientific Research Applications
2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-tumor activity.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The sulfonyl group can form strong interactions with biological targets, potentially leading to inhibition or modulation of enzymatic activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,2,2-Trifluoroethoxy)phenol: Similar trifluoroethoxy group but lacks the octylsulfonyl and nitrile groups.
2-(2,2,2-Trifluoroethoxy)benzonitrile: Similar trifluoroethoxy and nitrile groups but lacks the octylsulfonyl group.
2-(Octylsulfonyl)benzonitrile: Similar octylsulfonyl and nitrile groups but lacks the trifluoroethoxy group.
Uniqueness
2-(Octylsulfonyl)-4-(2,2,2-trifluoroethoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its lipophilicity, while the octylsulfonyl group provides additional steric and electronic effects. This combination makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H22F3NO3S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-octylsulfonyl-4-(2,2,2-trifluoroethoxy)benzonitrile |
InChI |
InChI=1S/C17H22F3NO3S/c1-2-3-4-5-6-7-10-25(22,23)16-11-15(9-8-14(16)12-21)24-13-17(18,19)20/h8-9,11H,2-7,10,13H2,1H3 |
InChI Key |
AIRCDHBTRYPOND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCS(=O)(=O)C1=C(C=CC(=C1)OCC(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


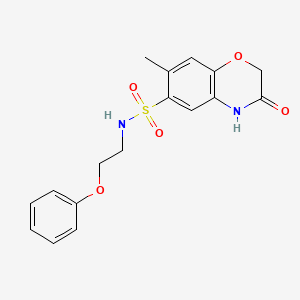
![1-(2-(Benzo[D]oxazol-2-ylthio)acetyl)-4-(piperidin-1-YL)piperidine-4-carboxamide](/img/structure/B11074124.png)
![1-(4-chlorophenyl)-3-[(thiophen-2-ylmethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11074129.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-3-(trifluoromethyl)aniline](/img/structure/B11074135.png)
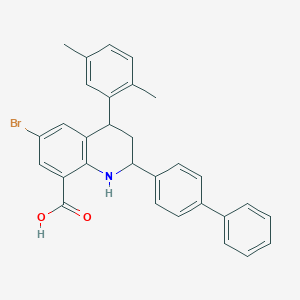
![benzyl 4-(1-acetyl-1H-indol-3-yl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11074146.png)
![[6-(4-Chlorophenyl)[1,2,4]triazolo[3,4-a]phthalazin-3-yl]acetonitrile](/img/structure/B11074152.png)
![3-[4-(2-hydroxyphenyl)piperazin-1-yl]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11074156.png)
![4-Amino-5-[(4-chlorophenyl)carbonyl]-2-[(3-fluorophenyl)amino]thiophene-3-carbonitrile](/img/structure/B11074164.png)
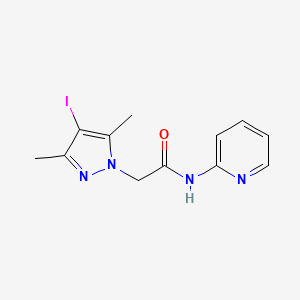
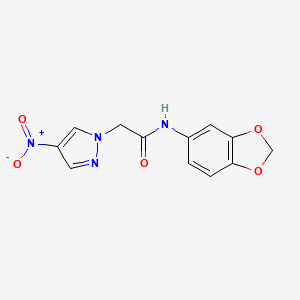
![1-{[2-(benzyloxy)ethoxy]methyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B11074177.png)
![N-(3-methylpent-1-yn-3-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11074183.png)
